molecular formula C17H25N3O3 B7986080 [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester

Cat. No.: B7986080
M. Wt: 319.4 g/mol
InChI Key: XAEXRVSTRUUJFZ-GRTSSRMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an amino-propionyl group, and a benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the amino-propionyl group: This step involves the reaction of the cyclohexyl ring with an appropriate amino acid derivative under conditions that promote amide bond formation.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features make it suitable for investigating the specificity and affinity of various biological targets.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be exploited for the development of new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their conformation and activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid methyl ester
  • [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid ethyl ester
  • [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid propyl ester

Uniqueness

Compared to its similar compounds, [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester is unique due to the presence of the benzyl ester moiety. This structural feature can enhance its binding affinity and specificity towards certain molecular targets, making it a more potent and selective compound for various applications.

Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12(18)16(21)19-14-7-9-15(10-8-14)20-17(22)23-11-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11,18H2,1H3,(H,19,21)(H,20,22)/t12-,14?,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEXRVSTRUUJFZ-GRTSSRMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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